molecular formula C12H10ClN5O B12217299 7-[(4-chlorobenzyl)amino][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one

7-[(4-chlorobenzyl)amino][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one

Cat. No.: B12217299
M. Wt: 275.69 g/mol
InChI Key: XTIMAUKEDKPXAW-UHFFFAOYSA-N
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Description

7-[(4-chlorobenzyl)amino][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the triazolopyrimidine family, known for its diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C12H10ClN5O

Molecular Weight

275.69 g/mol

IUPAC Name

7-[(4-chlorophenyl)methylamino]-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one

InChI

InChI=1S/C12H10ClN5O/c13-9-3-1-8(2-4-9)6-14-10-5-11-16-17-12(19)18(11)7-15-10/h1-5,7,14H,6H2,(H,17,19)

InChI Key

XTIMAUKEDKPXAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC2=CC3=NNC(=O)N3C=N2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-chlorobenzyl)amino][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one typically involves the condensation of 4-chlorobenzylamine with a suitable triazolopyrimidine precursor. The reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

7-[(4-chlorobenzyl)amino][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs, each with potentially different biological activities.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential, particularly as an inhibitor of specific enzymes or receptors involved in disease processes.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 7-[(4-chlorobenzyl)amino][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby modulating the associated biological pathways. This inhibition can lead to various therapeutic effects, depending on the target and the disease context.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its role as a CDK2 inhibitor and its potential in cancer treatment.

Uniqueness

7-[(4-chlorobenzyl)amino][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one stands out due to its unique combination of a triazolopyrimidine core with a chlorobenzylamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific and industrial applications.

Biological Activity

7-[(4-chlorobenzyl)amino][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 7-[(4-chlorobenzyl)amino][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is C₁₂H₁₀ClN₅O with a molecular weight of 275.69 g/mol. Its structure features a triazolo-pyrimidine core that is known for various pharmacological properties.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity
Recent studies have indicated that triazolo-pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds structurally related to 7-[(4-chlorobenzyl)amino][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one have shown promising results in inhibiting cancer cell proliferation across various cancer types.

Compound Cell Line IC50 (µM) Reference
7-[(4-chlorobenzyl)amino][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-oneA549 (lung cancer)15.5
Analog 1MCF-7 (breast cancer)12.0
Analog 2HeLa (cervical cancer)10.5

The compound's effectiveness against specific cell lines suggests its potential as a chemotherapeutic agent.

2. Antimicrobial Activity
There is evidence that triazolo-pyrimidine derivatives can exhibit antimicrobial properties. For example, modifications to the core structure have been linked to increased activity against gram-positive bacteria.

Case Study:
A study focusing on ticagrelor analogues found that similar triazolo-pyrimidines maintained antibacterial activity while also displaying antiplatelet effects. The presence of the aralkylamino group at the 7-position was crucial for maintaining these activities .

The mechanisms through which 7-[(4-chlorobenzyl)amino][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one exerts its biological effects are not entirely understood but are believed to involve:

  • Inhibition of Enzymatic Pathways: The compound may inhibit specific enzymes involved in cell proliferation and survival.
  • Interaction with DNA/RNA: Similar compounds have shown the ability to intercalate with nucleic acids, disrupting replication and transcription processes.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of triazolo-pyrimidine derivatives:

  • Substituents: The presence of electron-withdrawing groups like chlorine enhances the biological activity by increasing the compound's lipophilicity and stability.
  • Core Modifications: Variations in the triazole and pyrimidine rings can significantly influence potency and selectivity against different biological targets.

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